molecular formula C21H25ClN2O2S B11547308 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide

3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B11547308
M. Wt: 405.0 g/mol
InChI Key: IWFUQWFKTMCCAY-XQNSMLJCSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pentyloxyphenyl group, and a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-(4-chlorophenylthio)propanoic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-(4-chlorophenylthio)propanehydrazide. The final step involves the condensation of this intermediate with 2-(pentyloxy)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(methoxy)phenyl]methylidene]propanehydrazide
  • 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(ethoxy)phenyl]methylidene]propanehydrazide
  • 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(butoxy)phenyl]methylidene]propanehydrazide

Uniqueness

The uniqueness of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyloxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-(2-pentoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H25ClN2O2S/c1-2-3-6-14-26-20-8-5-4-7-17(20)16-23-24-21(25)13-15-27-19-11-9-18(22)10-12-19/h4-5,7-12,16H,2-3,6,13-15H2,1H3,(H,24,25)/b23-16+

InChI Key

IWFUQWFKTMCCAY-XQNSMLJCSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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